methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate
CAS No.: 1421459-48-4
Cat. No.: VC7161408
Molecular Formula: C14H16N2O5S
Molecular Weight: 324.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1421459-48-4 |
---|---|
Molecular Formula | C14H16N2O5S |
Molecular Weight | 324.35 |
IUPAC Name | methyl 4-[2-(3-methyl-1,2-oxazol-5-yl)ethylsulfamoyl]benzoate |
Standard InChI | InChI=1S/C14H16N2O5S/c1-10-9-12(21-16-10)7-8-15-22(18,19)13-5-3-11(4-6-13)14(17)20-2/h3-6,9,15H,7-8H2,1-2H3 |
Standard InChI Key | YNBHAZNJVKBACG-UHFFFAOYSA-N |
SMILES | CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzoate ester backbone with a sulfamoyl (-SO₂NH-) group at the para position of the benzene ring. The sulfamoyl nitrogen is further substituted with a 2-(3-methylisoxazol-5-yl)ethyl group. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, contributes to the molecule’s electronic and steric profile. The methyl group at the 3-position of the isoxazole enhances metabolic stability, a common strategy in drug design .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | Methyl 4-(N-(2-(3-methyl-1,2-oxazol-5-yl)ethyl)sulfamoyl)benzoate |
Molecular Formula | C₁₄H₁₅N₂O₅S |
Molecular Weight | 329.34 g/mol |
SMILES | COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NO2)C |
Topological Polar Surface Area | 106 Ų (estimated) |
The molecular formula and weight are derived from stoichiometric calculations, while the SMILES notation clarifies atomic connectivity . The polar surface area, critical for predicting membrane permeability, is estimated using fragment-based methods.
Spectroscopic Characteristics
Although experimental data for this specific compound are unavailable, analogous sulfamoyl benzoates exhibit distinct infrared (IR) and nuclear magnetic resonance (NMR) signatures:
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IR: Strong absorption bands near 1700 cm⁻¹ (ester C=O stretch), 1350–1150 cm⁻¹ (sulfonamide S=O asymmetric/symmetric stretches), and 3100 cm⁻¹ (aromatic C-H) .
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¹H NMR: Signals for the methyl ester (δ ~3.9 ppm), aromatic protons (δ ~7.5–8.1 ppm), isoxazole protons (δ ~6.2 ppm for H-4), and methyl group (δ ~2.4 ppm) .
Synthesis and Reaction Pathways
General Synthetic Strategy
The compound can be synthesized via a multi-step sequence involving:
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Sulfamoylation: Reaction of methyl 4-aminobenzoate with chlorosulfonic acid to form the sulfonyl chloride intermediate.
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Nucleophilic Substitution: Treatment with 2-(3-methylisoxazol-5-yl)ethylamine to introduce the sulfamoyl group.
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Esterification: If required, final esterification using methanol under acidic conditions .
A patent describing the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate (CN105439915A) highlights the use of cuprous bromide as a catalyst and tetrahydrofuran (THF) as a solvent for analogous sulfamoylation reactions . Optimized conditions (45–60°C, 10–14 hours) yield products with >94% purity, suggesting similar protocols could be adapted for this compound .
Key Reaction Parameters
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Molar Ratios: A 1:1.05–1.2 ratio of benzoate precursor to amine ensures complete conversion .
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Catalysts: Cuprous bromide (CuBr) at 5–10 mol% accelerates sulfamoyl bond formation .
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Purification: Activated carbon decolorization followed by vacuum distillation removes byproducts like sodium chloride .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar sulfamoyl group and hydrophobic isoxazole moiety:
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Aqueous Solubility: Low (estimated <1 mg/mL at 25°C) due to the aromatic and heterocyclic groups.
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Organic Solvents: Soluble in THF, dimethylformamide (DMF), and dichloromethane (DCM) .
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Stability: Likely stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the ester and sulfonamide groups.
Crystallinity and Melting Point
Analogous sulfamoyl benzoates, such as methyl 4-(3-methyl-1,2-oxazol-5-yl)benzoate, exhibit melting points between 120–140°C . Crystallinity is enhanced by planar aromatic stacking and hydrogen bonding via the sulfamoyl group.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound could serve as a precursor to protease inhibitors or kinase-targeted therapies, leveraging its sulfamoyl and heterocyclic motifs .
Material Science
Sulfonamide-containing polymers derived from similar benzoates show promise in gas separation membranes due to their rigid, polar structures .
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